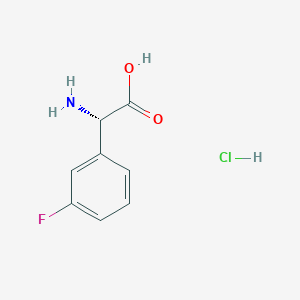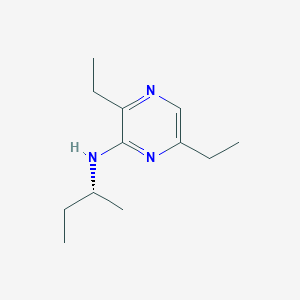
4-(1-Ethynylcyclopropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethynylcyclopropyl)pyridine is a chemical compound with the molecular formula C10H9N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound features a cyclopropyl group substituted with an ethynyl group at the 1-position, attached to the 4-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethynylcyclopropyl)pyridine can be achieved through several methods. One common approach involves the cycloaddition of 1-azadienes with 2-carbon π-components in a [4 + 2] cycloaddition reaction . Another method includes the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride or DMF . Additionally, mechanochemically activated magnesium metal can mediate the direct C-4-H alkylation of pyridines with alkyl halides .
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves gas-phase synthesis over shape-selective catalysts such as ZSM-5 zeolite . This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethynylcyclopropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
Scientific Research Applications
4-(1-Ethynylcyclopropyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Ethynylcyclopropyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit voltage-gated potassium channels, leading to the elongation of action potentials and enhanced release of neurotransmitters . This mechanism is similar to that of other pyridine derivatives used in neurological research.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, a simple aromatic heterocycle.
Dihydropyridines: Reduced forms of pyridine with significant biological activities.
Piperidines: Saturated six-membered nitrogen heterocycles with various pharmacological properties.
Uniqueness
4-(1-Ethynylcyclopropyl)pyridine is unique due to its ethynylcyclopropyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-(1-ethynylcyclopropyl)pyridine |
InChI |
InChI=1S/C10H9N/c1-2-10(5-6-10)9-3-7-11-8-4-9/h1,3-4,7-8H,5-6H2 |
InChI Key |
BMNDYDGZPCOTBY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


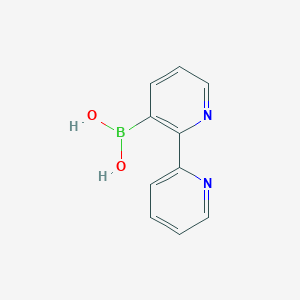


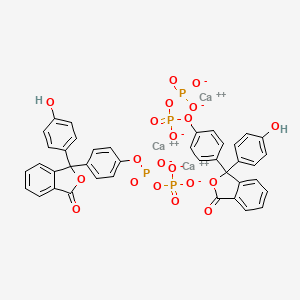
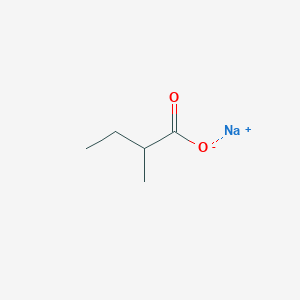
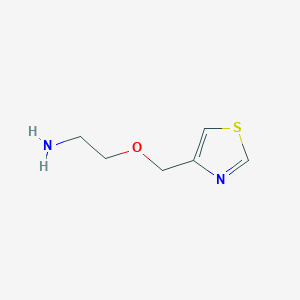


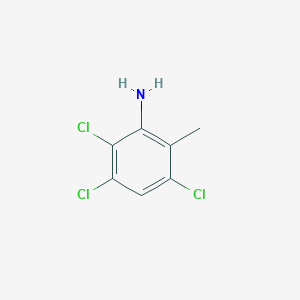

![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)
